molecular formula C9H5BrN2O2 B2421448 3-bromo-1,8-naphthyridine-2-carboxylic Acid CAS No. 893723-53-0

3-bromo-1,8-naphthyridine-2-carboxylic Acid

Cat. No.: B2421448
CAS No.: 893723-53-0
M. Wt: 253.055
InChI Key: FAYPMMVMEAKHFF-UHFFFAOYSA-N
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Description

3-Bromo-1,8-naphthyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H5BrN2O2. It is a derivative of naphthyridine, characterized by the presence of a bromine atom at the 3-position and a carboxylic acid group at the 2-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .

Future Directions

The future directions for the study and application of 1,8-naphthyridines, including “3-bromo-1,8-naphthyridine-2-carboxylic Acid”, are promising. They have wide applicability in medicinal chemistry and materials science, and efforts are being made to develop more ecofriendly, safe, and atom-economical approaches for their synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1,8-naphthyridine-2-carboxylic acid typically involves the bromination of 1,8-naphthyridine-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1,8-naphthyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    1,8-Naphthyridine-2-carboxylic acid: Lacks the bromine atom, leading to different reactivity and biological activity.

    3-Chloro-1,8-naphthyridine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and applications.

    3-Amino-1,8-naphthyridine-2-carboxylic acid:

Uniqueness: 3-Bromo-1,8-naphthyridine-2-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications .

Properties

IUPAC Name

3-bromo-1,8-naphthyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-6-4-5-2-1-3-11-8(5)12-7(6)9(13)14/h1-4H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYPMMVMEAKHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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